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Compound of Interest

Compound Name: 1,4-Bis(2-carboxyethyl)piperazine

Cat. No.: B1329527

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropanoic acid, is a
symmetrical dicarboxylic acid featuring a central piperazine ring. This unique structural motif
imparts rigidity and basicity, making it a valuable building block for the synthesis of a diverse
array of organic molecules. Its two carboxylic acid functionalities provide reactive handles for
the construction of polymers, macrocycles, and complex molecular architectures relevant to
materials science and drug discovery. While specific documented applications of 1,4-Bis(2-
carboxyethyl)piperazine are not extensively reported, its structural features suggest
significant potential in several areas of organic synthesis.

Application Notes

The bifunctional nature of 1,4-Bis(2-carboxyethyl)piperazine allows it to serve as a versatile
monomer or scaffold in various synthetic applications.

Polyamide Synthesis

The presence of two carboxylic acid groups makes 1,4-Bis(2-carboxyethyl)piperazine an
ideal monomer for the synthesis of polyamides. Polycondensation with various diamines can
lead to the formation of polymers with tailored properties. The rigid piperazine core can
enhance the thermal stability and mechanical strength of the resulting polyamides. These
polymers may find applications as engineering plastics, fibers, or films.
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Coordination Polymers and Metal-Organic Frameworks
(MOFs)

The carboxylate groups can coordinate with metal ions to form coordination polymers and
MOFs. The piperazine nitrogen atoms can also participate in coordination, offering multiple
binding sites. Such materials are of interest for applications in gas storage, catalysis, and
sensing. The structure of the resulting framework will be influenced by the coordination
geometry of the metal ion and the conformational flexibility of the piperazine ring.

Drug Discovery and Medicinal Chemistry

The piperazine ring is a common scaffold in many approved drugs due to its favorable
pharmacokinetic properties, such as improved aqueous solubility and bioavailability.[1][2] 1,4-
Bis(2-carboxyethyl)piperazine can be used as a central scaffold to synthesize novel drug
candidates. The carboxylic acid groups can be converted to amides, esters, or other functional
groups to create libraries of compounds for biological screening. The rigid linker between the
two carboxyl groups can be used to control the spatial orientation of appended
pharmacophores, which is crucial for optimizing drug-receptor interactions.

Experimental Protocols

The following are generalized experimental protocols for the application of 1,4-Bis(2-
carboxyethyl)piperazine in organic synthesis. These are based on standard synthetic
methodologies for similar dicarboxylic acids and should be optimized for specific substrates
and desired products.

Protocol 1: Synthesis of a Polyamide via Direct
Polycondensation

This protocol describes the synthesis of a polyamide from 1,4-Bis(2-carboxyethyl)piperazine
and an aromatic diamine using a phosphorylation agent.

Materials:
e 1,4-Bis(2-carboxyethyl)piperazine

e Aromatic diamine (e.g., 4,4'-oxydianiline)
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e N-Methyl-2-pyrrolidone (NMP)
o Triphenyl phosphite (TPP)

e Pyridine

e Calcium chloride (CacClz2)

e Methanol

e Argon or Nitrogen gas
Procedure:

 In a flame-dried three-necked flask equipped with a mechanical stirrer and an inert gas
inlet/outlet, add 1,4-Bis(2-carboxyethyl)piperazine (1.0 mmol), the aromatic diamine (1.0
mmol), and calcium chloride (0.5 g).

e Add NMP (5 mL) and pyridine (1 mL) to the flask.

« Stir the mixture under an inert atmosphere at room temperature until all solids are dissolved.
e Cool the solution to 0 °C in an ice bath.

o Slowly add triphenyl phosphite (2.2 mmol) to the reaction mixture.

 Allow the reaction to warm to room temperature and then heat to 100 °C for 3-5 hours.

e The formation of a viscous polymer solution indicates the progress of the reaction.

» Precipitate the polymer by pouring the viscous solution into vigorously stirred methanol (200
mL).

e Collect the fibrous polymer precipitate by filtration.

e Wash the polymer thoroughly with hot methanol and then water to remove any unreacted
monomers and salts.

e Dry the polyamide in a vacuum oven at 80 °C overnight.
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Quantitative Data Summary:

] Inherent
Monomer Monomer Catalyst/ Reaction . . .
Solvent . Yield (%) Viscosity
1 2 Promoter Time (h)
(dLig)
1,4-Bis(2- o Triphenyl
carboxyeth phosphite/
] ] Oxydianilin ~ NMP o 3-5 >95 05-15
yl)piperazin Pyridine/C
e
e aClz
1,4-Bis(2- Triphenyl
m_
carboxyeth phosphite/
] ) Phenylene NMP o 3-5 >95 04-12
yl)piperazin o Pyridine/C
diamine
e aClz

Note: Yields and inherent viscosity are expected ranges based on similar polyamide syntheses

and will vary depending on the specific diamine and reaction conditions.
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Caption: Experimental workflow for polyamide synthesis.
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Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a general procedure for the synthesis of a diamide by coupling 1,4-Bis(2-
carboxyethyl)piperazine with a primary amine using common coupling reagents.

Materials:

1,4-Bis(2-carboxyethyl)piperazine

e Primary amine (e.g., benzylamine)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e 1-Hydroxybenzotriazole (HOBLt)

» N,N-Diisopropylethylamine (DIPEA)

e Dimethylformamide (DMF)

e Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution

e Brine

Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

o Dissolve 1,4-Bis(2-carboxyethyl)piperazine (1.0 mmol) in DMF (10 mL) in a round-bottom
flask.

e Add HOBt (2.2 mmol) and EDC (2.2 mmol) to the solution and stir for 15 minutes at room
temperature to activate the carboxylic acids.

 In a separate flask, dissolve the primary amine (2.2 mmol) and DIPEA (3.0 mmol) in DCM (5
mL).

» Slowly add the amine solution to the activated diacid solution at O °C.
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» Allow the reaction mixture to warm to room temperature and stir overnight.

¢ Dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium
bicarbonate solution (2 x 20 mL) and brine (20 mL).

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced

pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain the desired diamide.

Quantitative Data Summary:

Substrate  Substrate Coupling Reaction )
Base Solvent . Yield (%)
1 2 Reagents Time (h)
1,4-Bis(2-
carboxyeth  Benzylami
] ) EDC/HOBt DIPEA DMF/DCM 12-16 80-95
ylpiperazin  ne
e
1,4-Bis(2-
carboxyeth N
] ] Aniline EDC/HOBt DIPEA DMF/DCM 12-16 75-90
yl)piperazin
e

Note: Yields are expected ranges based on standard amide coupling reactions and will vary

depending on the specific amine and purification method.
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Caption: General workflow for amide coupling.
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Potential Signaling Pathway Interaction

While no specific biological activity has been reported for compounds directly synthesized from
1,4-Bis(2-carboxyethyl)piperazine, the piperazine scaffold is a key component in many
kinase inhibitors. By functionalizing the dicarboxylic acid, it is plausible to design molecules that
could interact with kinase signaling pathways, which are often implicated in cancer and
inflammatory diseases. For instance, the molecule could be designed to bind to the ATP-
binding site of a kinase, thereby inhibiting its activity and downstream signaling.
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Caption:
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Hypothetical kinase inhibition pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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